molecular formula C19H13F3N4O2S2 B12267797 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one

4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12267797
M. Wt: 450.5 g/mol
InChI Key: FZFMOVSIIULZRJ-UHFFFAOYSA-N
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Description

4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and trifluoromethyl ketone under acidic conditions.

    Thioether Formation: The pyrimidine intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound undergoes acetylation using acetic anhydride to form the acetylated intermediate.

    Quinoxaline Ring Formation: The final step involves the cyclization of the acetylated intermediate with an appropriate diamine, such as o-phenylenediamine, under reflux conditions to form the tetrahydroquinoxalin-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydroquinoxalin-2-one ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers study this compound to understand its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

    Industrial Applications: Its stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound’s sulfanyl and trifluoromethyl groups can form strong interactions with enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    4-(2-{[4-(thiophen-2-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 4-(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroquinoxalin-2-one imparts unique electronic properties, enhancing its potential interactions with biological targets and its stability under various conditions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H13F3N4O2S2

Molecular Weight

450.5 g/mol

IUPAC Name

4-[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C19H13F3N4O2S2/c20-19(21,22)15-8-12(14-6-3-7-29-14)24-18(25-15)30-10-17(28)26-9-16(27)23-11-4-1-2-5-13(11)26/h1-8H,9-10H2,(H,23,27)

InChI Key

FZFMOVSIIULZRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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